molecular formula C8H12N2O2 B061840 1,5-Diethyl-1H-pyrazole-3-carboxylic acid CAS No. 165743-59-9

1,5-Diethyl-1H-pyrazole-3-carboxylic acid

Cat. No. B061840
Key on ui cas rn: 165743-59-9
M. Wt: 168.19 g/mol
InChI Key: ORRPVDRMUOYUKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07045619B2

Procedure details

Ethyl 1,5-diethylpyrazole-3-carboxylate (20.7 g) in ethanol (250 ml) was treated with 2.5M aqueous NaOH (50.6 ml), and the mixture was stirred overnight. A further 4.2 ml of 2.5M NaOH was then added and stirring continued for a further 1 hour. The mixture was then poured into ethyl acetate/water. The mixture was shaken vigorously and the aqueous phase removed. The pH of the aqueous phase was adjusted to 2.0 using 1M aqueous HCl and saturated with NaCl. The aqueous layer was then extracted with 20% toluene/80% THF (5×100 ml). The combined organic extracts were dried over MgSO4 and evaporated in vacuo. The residue was triturated with hexane/diethyl ether to give the acid as a solid (14.69 g); υmax(CH2Cl2) 3450, 2750, 2596, 1697, cm−1; δ(CDCl3) 1.31 (3H, t, J 7 Hz), 1.44 (3H, t,J 7 Hz) 2.64 (2H, q, J 7 Hz), 4.20 (2H, q, J 7 Hz), 6.64 (1H,s) ppm.
Name
Ethyl 1,5-diethylpyrazole-3-carboxylate
Quantity
20.7 g
Type
reactant
Reaction Step One
Name
Quantity
50.6 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
4.2 mL
Type
reactant
Reaction Step Two
Name
ethyl acetate water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([N:3]1[C:7]([CH2:8][CH3:9])=[CH:6][C:5]([C:10]([O:12]CC)=[O:11])=[N:4]1)[CH3:2].[OH-].[Na+].C(OCC)(=O)C.O>C(O)C>[CH2:1]([N:3]1[C:7]([CH2:8][CH3:9])=[CH:6][C:5]([C:10]([OH:12])=[O:11])=[N:4]1)[CH3:2] |f:1.2,3.4|

Inputs

Step One
Name
Ethyl 1,5-diethylpyrazole-3-carboxylate
Quantity
20.7 g
Type
reactant
Smiles
C(C)N1N=C(C=C1CC)C(=O)OCC
Name
Quantity
50.6 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
4.2 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
ethyl acetate water
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC.O

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
continued for a further 1 hour
Duration
1 h
STIRRING
Type
STIRRING
Details
The mixture was shaken vigorously
CUSTOM
Type
CUSTOM
Details
the aqueous phase removed
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was then extracted with 20% toluene/80% THF (5×100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried over MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was triturated with hexane/diethyl ether

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)N1N=C(C=C1CC)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 14.69 g
YIELD: CALCULATEDPERCENTYIELD 82.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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